

Spectroscopic Analysis of Cyanuric Acid-13C3: A Technical Guide

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Compound of Interest

Compound Name: Cyanuric acid-13C3

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This technical guide provides an in-depth overview of the spectroscopic data available for **Cyanuric acid-13C3**, a stable isotope-labeled internal standard crucial for quantitative analytical methods. Due to its structural similarity and mass difference from the unlabeled analogue, **Cyanuric acid-13C3** is an invaluable tool in mass spectrometry-based analyses for food safety, environmental monitoring, and clinical diagnostics. This document outlines its mass spectrometric and nuclear magnetic resonance characteristics, presents detailed experimental protocols for its analysis, and provides visual workflows for clarity.

Physicochemical and Purity Data

Cyanuric acid-13C3 is a white crystalline powder. Its key physicochemical properties and purity specifications, as reported by various suppliers, are summarized below.

Property	Value	Reference
Molecular Formula	13C3H3N3O3	[1]
Molecular Weight	132.05 g/mol	[1]
Isotopic Purity	≥99 atom % 13C	[1]
Chemical Purity	≥95% (HPLC)	[2]
Melting Point	>360 °C	[1]
Mass Shift from Unlabeled	M+3	[1]

Mass Spectrometry (MS) Data

Cyanuric acid-13C3 is predominantly used as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its fragmentation pattern is analogous to that of unlabeled cyanuric acid, with a corresponding mass shift in the fragment ions.

Table 2: Mass Spectrometry Fragmentation Data

Precursor Ion (m/z)	Product Ions (m/z)	Analysis Technique
131.0	43.0, 87.0	LC-MS/MS

Note: The precursor ion for the fully labeled **Cyanuric acid-13C3** is expected at m/z 132.05. The observed precursor ion at m/z 131.0 in some studies may be due to the deprotonated molecule [M-H]⁻ in negative ionization mode.

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹³C NMR spectra for **Cyanuric acid-13C3** are not readily available in the public domain. However, based on the known chemical shift of unlabeled cyanuric acid and the principles of NMR spectroscopy for isotopically labeled compounds, a single resonance is expected. The ¹³C-¹³C coupling would lead to a complex splitting pattern, which is often simplified by broadband proton decoupling.

Table 3: Predicted ^{13}C NMR Data

Nucleus	Predicted Chemical Shift (δ) ppm	Solvent	Multiplicity
^{13}C	~150-155	DMSO- d_6	Singlet

Note: The predicted chemical shift is based on the value for unlabeled cyanuric acid. The exact chemical shift can vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of **Cyanuric acid- ^{13}C 3**.

Mass Spectrometry Analysis Protocol

This protocol is adapted from established methods for the analysis of cyanuric acid in various matrices using its ^{13}C -labeled internal standard.

- Sample Preparation:
 - Prepare a stock solution of **Cyanuric acid- ^{13}C 3** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[4]
 - Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1 to 1000 ng/mL).[4]
 - For analysis of cyanuric acid in a sample matrix, spike a known amount of the **Cyanuric acid- ^{13}C 3** internal standard into the sample prior to extraction.[4]
- Liquid Chromatography (LC) Conditions:
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.[5]

- Flow Rate: A typical flow rate is between 200 and 500 $\mu\text{L}/\text{min}$.
- Injection Volume: 5-20 μL .
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI), typically in negative mode.
 - Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to the product ions (e.g., m/z 131.0 \rightarrow 43.0).
 - Collision Energy: Optimize the collision energy to achieve maximum fragmentation of the precursor ion into the desired product ion.

^{13}C NMR Spectroscopy Protocol

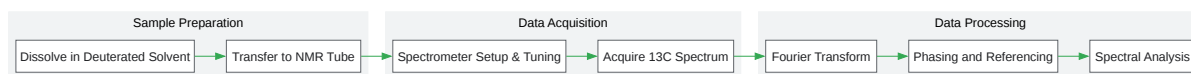
This is a general protocol for acquiring a ^{13}C NMR spectrum of a ^{13}C -enriched compound.

- Sample Preparation:
 - Dissolve 5-10 mg of **Cyanuric acid- $^{13}\text{C}3$** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in a 5 mm NMR tube.
 - Ensure the sample is fully dissolved; gentle heating or sonication may be required.
- NMR Spectrometer Setup:
 - The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and match the ^{13}C probe.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical acquisition parameters include:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

- Spectral Width: Approximately 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Dependent on the sample concentration, but typically several hundred to several thousand scans for a dilute sample.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Reference the chemical shift scale to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of **Cyanuric acid- ^{13}C 3**.



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